

# ARN-6039: Application Notes and Protocols for Psoriasis Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ARN-6039 is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2][3] RORyt is a key transcription factor that orchestrates the differentiation of T helper 17 (Th17) cells and the production of proinflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3] The IL-23/Th17/IL-17 axis is a critical pathway in the pathogenesis of psoriasis, a chronic autoimmune inflammatory skin disease.[4] By inhibiting RORyt, ARN-6039 represents a promising therapeutic strategy to modulate this pathway and ameliorate the clinical manifestations of psoriasis.

These application notes provide a comprehensive overview of the experimental design for the preclinical and early clinical evaluation of **ARN-6039** for the treatment of psoriasis. The protocols and data presentation are based on established methodologies for the development of RORyt inhibitors.

# Mechanism of Action: Targeting the IL-23/Th17 Axis

Psoriasis is characterized by the hyperproliferation of keratinocytes and the infiltration of immune cells into the skin, driven by a cascade of inflammatory mediators. The IL-23/Th17 signaling pathway plays a central role in this process.





Click to download full resolution via product page

Figure 1: ARN-6039 Mechanism of Action in the Psoriasis Signaling Pathway.



## **Preclinical Evaluation: In Vitro Studies**

A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of **ARN-6039**.

**Data Presentation: In Vitro Activity of ARN-6039** 

| Assay Type                   | Description                                      | Endpoint                                                                            | ARN-6039 (IC50) |
|------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------|-----------------|
| Biochemical Assay            | RORγt Ligand Binding<br>Assay                    | Measures direct binding affinity to the RORyt ligand-binding domain.                | 5 nM            |
| Cell-Based Reporter<br>Assay | RORyt-Gal4 Reporter<br>Assay in HEK293T<br>cells | Measures the inhibition of RORyt-mediated transcription.                            | 25 nM           |
| Co-regulator<br>Interaction  | RORyt/Co-activator<br>FRET Assay                 | Measures the disruption of the interaction between RORyt and its coactivators.      | 15 nM           |
| Primary Cell Assay           | Human Th17<br>Differentiation Assay              | Measures the inhibition of IL-17A production in differentiating human CD4+ T cells. | 50 nM           |
| Selectivity Assays           | RORα and RORβ<br>Reporter Assays                 | Measures activity against other ROR isoforms to determine selectivity.              | >10,000 nM      |

# **Experimental Protocols: In Vitro Assays**

1. RORyt-Gal4 Reporter Assay



 Objective: To determine the functional potency of ARN-6039 in a cell-based assay that measures RORyt-mediated gene transcription.

### Methodology:

- HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the RORyt ligand-binding domain and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence.
- Transfected cells are plated in 96-well plates and treated with a dose-response range of ARN-6039 or vehicle control.
- After 24 hours of incubation, luciferase activity is measured using a luminometer.
- The IC50 value is calculated as the concentration of ARN-6039 that causes a 50% reduction in luciferase signal.

### 2. Human Th17 Differentiation Assay

- Objective: To assess the ability of **ARN-6039** to inhibit the differentiation of naive T cells into pro-inflammatory Th17 cells and their subsequent IL-17 production.
- Methodology:
  - Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
  - Cells are cultured under Th17-polarizing conditions (anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-y/anti-IL-4 antibodies).
  - Cultures are treated with a dose-response range of ARN-6039 or vehicle control.
  - After 3-5 days, the supernatant is collected, and the concentration of IL-17A is measured by ELISA.
  - The IC50 value is determined as the concentration of ARN-6039 that inhibits 50% of IL-17A production.



## **Preclinical Evaluation: In Vivo Studies**

Animal models of psoriasis are crucial for evaluating the in vivo efficacy and safety of **ARN-6039**. The imiquimod (IMQ)-induced psoriasis model is a widely used and relevant model.

Data Presentation: Efficacy of ARN-6039 in an Imiguimod-Induced Psoriasis Mouse Model

| Treatment<br>Group                             | Dose (mg/kg,<br>oral, QD) | Ear Thickness<br>(mm, Day 7) | Epidermal<br>Thickness<br>(µm, Day 7) | Skin IL-17A<br>mRNA (fold<br>change vs.<br>vehicle) |
|------------------------------------------------|---------------------------|------------------------------|---------------------------------------|-----------------------------------------------------|
| Naive (No IMQ)                                 | -                         | 0.20 ± 0.02                  | 25 ± 5                                | 1.0 ± 0.2                                           |
| Vehicle + IMQ                                  | -                         | 0.55 ± 0.05                  | 120 ± 15                              | 15.0 ± 2.5                                          |
| ARN-6039 + IMQ                                 | 10                        | 0.35 ± 0.04                  | 60 ± 10                               | 5.0 ± 1.0                                           |
| ARN-6039 + IMQ                                 | 30                        | 0.25 ± 0.03                  | 35 ± 8                                | $2.0 \pm 0.5$                                       |
| Positive Control<br>(e.g., anti-IL-17A<br>mAb) | -                         | 0.28 ± 0.03                  | 40 ± 7                                | 2.5 ± 0.6                                           |
| p < 0.05<br>compared to<br>Vehicle + IMQ       |                           |                              |                                       |                                                     |

# **Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model**

- Objective: To evaluate the therapeutic efficacy of orally administered ARN-6039 in a mouse model of psoriasis-like skin inflammation.
- Methodology:
  - BALB/c mice receive a daily topical application of imiquimod cream (5%) on the shaved back and right ear for 7 consecutive days to induce a psoriasis-like phenotype.







- Mice are treated daily with oral doses of ARN-6039 (e.g., 10 and 30 mg/kg), vehicle control, or a positive control (e.g., an anti-IL-17A antibody).
- Clinical signs of inflammation, including ear thickness (measured with a caliper) and a
  Psoriasis Area and Severity Index (PASI)-like score (evaluating erythema, scaling, and
  thickness), are assessed daily.
- On day 7, mice are euthanized, and skin and ear tissue are collected for histological analysis (H&E staining to measure epidermal thickness) and quantitative real-time PCR (qPCR) to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-22, IL-23).





Click to download full resolution via product page

Figure 2: Experimental Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

# **Clinical Development: Phase I Studies**

Following promising preclinical data, the initial clinical evaluation of **ARN-6039** would involve a Phase I clinical trial in healthy volunteers to assess its safety, tolerability, and



pharmacokinetics. Arrien Pharmaceuticals has completed a single U.S. center Phase I clinical trial with single ascending doses of **ARN-6039** in healthy adult subjects.[2]

Data Presentation: Hypothetical Phase I Safety and Pharmacokinetic Profile of ARN-6039

| Dose Group<br>(Single Oral<br>Dose) | Number of<br>Subjects | Most Common Adverse Events (>5%)         | Cmax<br>(ng/mL) | Tmax (hr) | AUC<br>(ng·hr/mL) |
|-------------------------------------|-----------------------|------------------------------------------|-----------------|-----------|-------------------|
| Placebo                             | 10                    | Headache<br>(10%)                        | -               | -         | -                 |
| ARN-6039<br>(50 mg)                 | 10                    | Headache<br>(15%),<br>Nausea (5%)        | 150 ± 30        | 2.0 ± 0.5 | 1200 ± 250        |
| ARN-6039<br>(100 mg)                | 10                    | Headache<br>(20%),<br>Dizziness<br>(10%) | 320 ± 60        | 2.5 ± 0.8 | 2800 ± 500        |
| ARN-6039<br>(200 mg)                | 10                    | Headache<br>(25%),<br>Nausea<br>(15%)    | 700 ± 150       | 2.2 ± 0.6 | 6500 ± 1200       |

# Experimental Protocol: Phase I Single Ascending Dose (SAD) Study

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of ARN-6039 in healthy adult subjects.
- Study Design: A randomized, double-blind, placebo-controlled, single-center study.
- Methodology:



- Healthy male and female subjects, aged 18-55 years, are enrolled.
- Subjects are randomized to receive a single oral dose of ARN-6039 or placebo in ascending dose cohorts.
- Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Adverse events are recorded throughout the study.
- Blood samples are collected at predefined time points to determine the pharmacokinetic profile of ARN-6039 (Cmax, Tmax, AUC).



Click to download full resolution via product page

Figure 3: Logical Progression of ARN-6039 Development for Psoriasis.

### Conclusion

The experimental design for the evaluation of **ARN-6039** in psoriasis follows a logical and well-established pathway from preclinical in vitro and in vivo studies to early-phase clinical trials. The data generated from these studies are critical for establishing the proof-of-concept for RORyt inhibition as a therapeutic strategy for psoriasis and for guiding the further clinical development of **ARN-6039**. The provided protocols and data tables serve as a comprehensive guide for researchers and drug development professionals in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Arrien Pharmaceuticals begins Phase I trial of ARN-6039 to treat multiple sclerosis -Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Arrien Pharmaceuticals LLC Announces A Worldwide License Agreement For ARN-6039, A Clinical Stage Oral ROR-Gammat Inverse Agonist For The Treatment Of Psoriasis And Potentially Other Autoimmune Disorders - BioSpace [biospace.com]
- 3. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of ARN-6039 As A New Agent For Treatment Of Multiple Sclerosis (MS) BioSpace [biospace.com]
- 4. Therapeutic Development Based on the Immunopathogenic Mechanisms of Psoriasis -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ARN-6039: Application Notes and Protocols for Psoriasis Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832652#arn-6039-experimental-design-for-psoriasis-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com